molecular formula C7H8N2O B1371470 2,4-Dimethylpyrimidine-5-carbaldehyde CAS No. 933702-51-3

2,4-Dimethylpyrimidine-5-carbaldehyde

Cat. No. B1371470
M. Wt: 136.15 g/mol
InChI Key: CXHZFYWWPZMSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethylpyrimidine-5-carbaldehyde is a chemical compound with the linear formula C7H8N2O . It is used for research purposes.


Synthesis Analysis

The synthesis of pyrimidine derivatives, which includes 2,4-Dimethylpyrimidine-5-carbaldehyde, has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethylpyrimidine-5-carbaldehyde is represented by the linear formula C7H8N2O .


Chemical Reactions Analysis

Pyrimidines, including 2,4-Dimethylpyrimidine-5-carbaldehyde, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

1. Anti-Inflammatory Applications

  • Summary of Application: Pyrimidines, including 2,4-Dimethylpyrimidine-5-carbaldehyde, display a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Methods of Application: Various methods for the synthesis of pyrimidines are described in the literature . The specific method for synthesizing 2,4-Dimethylpyrimidine-5-carbaldehyde would depend on the specific requirements of the experiment.
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

2. Anti-Tubercular Activities

  • Summary of Application: 2,4-Diaminopyrimidine core-based derivatives, which include 2,4-Dimethylpyrimidine-5-carbaldehyde, have been studied for their anti-tubercular activities .
  • Methods of Application: The compounds were designed and synthesized to contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry .
  • Results or Outcomes: Among the synthesized compounds, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells . In the molecular simulations performed to understand the binding poses of the compounds, it was noticed that only side chains of a certain size can occupy the glycerol binding site .

3. Antioxidant Applications

  • Summary of Application: Pyrimidines, including 2,4-Dimethylpyrimidine-5-carbaldehyde, have been found to exhibit antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
  • Methods of Application: The specific method for synthesizing 2,4-Dimethylpyrimidine-5-carbaldehyde would depend on the specific requirements of the experiment .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

4. Antibacterial Applications

  • Summary of Application: Pyrimidines, including 2,4-Dimethylpyrimidine-5-carbaldehyde, have been found to exhibit antibacterial effects . They are known to inhibit the growth of bacteria and are therefore of interest in the development of new antibiotics.
  • Methods of Application: The specific method for synthesizing 2,4-Dimethylpyrimidine-5-carbaldehyde would depend on the specific requirements of the experiment .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects .

5. Antiviral Applications

  • Summary of Application: Pyrimidines, including 2,4-Dimethylpyrimidine-5-carbaldehyde, have been found to exhibit antiviral effects . They are known to inhibit the replication of viruses and are therefore of interest in the development of new antiviral drugs.
  • Methods of Application: The specific method for synthesizing 2,4-Dimethylpyrimidine-5-carbaldehyde would depend on the specific requirements of the experiment .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .

6. Antifungal Applications

  • Summary of Application: Pyrimidines, including 2,4-Dimethylpyrimidine-5-carbaldehyde, have been found to exhibit antifungal effects . They are known to inhibit the growth of fungi and are therefore of interest in the development of new antifungal drugs.
  • Methods of Application: The specific method for synthesizing 2,4-Dimethylpyrimidine-5-carbaldehyde would depend on the specific requirements of the experiment .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .

Future Directions

The future directions for 2,4-Dimethylpyrimidine-5-carbaldehyde could involve its use in the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the compound could be used in the development of new anti-TB drugs .

properties

IUPAC Name

2,4-dimethylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-7(4-10)3-8-6(2)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHZFYWWPZMSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylpyrimidine-5-carbaldehyde

CAS RN

933702-51-3
Record name 2,4-dimethylpyrimidine-5-carbaldehyde
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